
Tetraphenylsilane
Übersicht
Beschreibung
Tetraphenylsilane is a chemical compound with the molecular formula C24H20Si . It is a white solid that is very stable and inert .
Synthesis Analysis
This compound can be synthesized by the reaction of phenylmagnesium bromide with tetrachlorosilane or by the reaction of phenyllithium with alkoxysilanes . Another method involves the reaction of phenylchlorosilane with n-butyllithium in tetrahydrofuran .
Molecular Structure Analysis
The molecular structure of this compound has been investigated by gas-phase electron diffraction and ab initio/DFT and molecular mechanics calculations . The molecule possesses exact (S4) symmetry .
Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 429.9±18.0 °C at 760 mmHg, and a flash point of 200.4±14.8 °C . It also has a molar refractivity of 109.6±0.4 cm3 . It is insoluble in water .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Conformation Analysis :
- Campanelli et al. (2001) investigated the molecular structure and conformation of tetraphenylsilane through gas-phase electron diffraction and theoretical calculations. They determined the twist angle of the phenyl group, contributing to the understanding of its structural dynamics (Campanelli et al., 2001).
Synthesis of Derivatives for Molecular Construction :
- Fournier et al. (2003) synthesized derivatives of this compound as building blocks for molecular construction. These derivatives serve as precursors for complex molecules with tetrahedral geometries (Fournier et al., 2003).
Supramolecular Construction :
- Fournier et al. (2003) also explored the use of this compound in molecular tectonics, demonstrating its role in forming robust isostructural networks with predictable architectures and properties of porosity (Fournier et al., 2003).
Application in Materials Science and Chemistry :
- Jiang et al. (2016) discussed the synthesis of tetraphenylenes from this compound for applications in materials science, supramolecular chemistry, and asymmetric catalysis (Jiang et al., 2016).
Porous Chiral Hydrogen-Bonded Networks :
- Laliberté et al. (2004) used derivatives of this compound with hydrogen-bonding groups to form porous three-dimensional networks, significant for molecular design (Laliberté et al., 2004).
Optoelectronic Applications :
- Yun et al. (2016) investigated this compound for its aggregation-induced emission properties, making it suitable for use in organic light-emitting diode (OLED) devices (Yun et al., 2016).
- Zhang et al. (2009) synthesized this compound-containing polyarylates for potential application in optoelectronic materials (Zhang et al., 2009).
Host Material for Phosphorescent OLEDs :
- Kang et al. (2008) developed a host material containing this compound for green phosphorescent OLEDs, emphasizing its thermal and chemical stability (Kang et al., 2008).
Blue Light-Emitting Devices :
- Chan et al. (2001) synthesized this compound derivatives for blue electroluminescent devices, focusing on its influence on emission wavelength and device performance (Chan et al., 2001).
Safety and Hazards
Wirkmechanismus
Target of Action
Tetraphenylsilane (TPSi) is primarily used in the field of advanced lithography and optoelectronics . Its primary targets are the materials used in these fields, such as resist materials in lithography and host materials in organic light-emitting diodes (OLEDs) .
Mode of Action
This compound interacts with its targets by contributing to the physical properties of the materials. For instance, in lithography, TPSi derivatives are used as resist materials, where they undergo changes under the influence of an electron beam . In OLEDs, TPSi derivatives are used as host materials, where they facilitate hole injection from the nearby hole-transporting layer .
Biochemical Pathways
In lithography, the TPSi derivatives undergo changes under the electron beam, affecting the contrast, pattern blur, and density of bridge defect . In OLEDs, the introduction of spiro-annulated triphenylamine/carbazole moieties on TPSi increases the HOMO energy levels, facilitating hole injection .
Pharmacokinetics
Its properties such as solubility, film-forming ability, and thermal stability are crucial for its application in advanced lithography . In terms of bioavailability, it is worth noting that TPSi is classified as having low GI absorption and is a substrate of P-gp .
Result of Action
The action of TPSi results in significant changes in the materials it interacts with. In lithography, the use of TPSi derivatives as resist materials can lead to changes in contrast, pattern blur, and the density of bridge defect . In OLEDs, TPSi derivatives can enhance the HOMO energy levels and glass transition temperatures without lowering triplet energy .
Action Environment
The action of TPSi is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the thermal stability of TPSi derivatives is crucial for their application in advanced lithography . Additionally, the safety data sheet for TPSi suggests that it should be stored in an inert atmosphere at room temperature .
Eigenschaften
IUPAC Name |
tetraphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Si/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAVCPKULITDHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061430 | |
| Record name | Tetraphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048-08-4 | |
| Record name | 1,1′,1′′,1′′′-Silanetetrayltetrakis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1048-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraphenylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001048084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraphenylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33014 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1',1'',1'''-silanetetrayltetrakis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAPHENYLSILICON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XSD5J49CO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes tetraphenylsilane suitable for OLED applications?
A1: this compound derivatives are attractive for OLEDs due to several key properties:
- Wide bandgap: This allows for the design of blue-emitting materials, a crucial color component in OLED displays. [, , , , , ]
- High triplet energy: This is essential for hosting phosphorescent emitters, which can achieve 100% internal quantum efficiency. [, , , , ]
- Good thermal and morphological stability: This ensures device longevity and consistent performance. [, , , , ]
- Solubility and processability: this compound derivatives can be readily synthesized and processed from solution, enabling large-area and low-cost fabrication techniques. [, , , , ]
Q2: How does the structure of this compound contribute to its amorphous nature in thin films?
A2: The tetrahedral geometry of the central silicon atom, combined with the bulky phenyl groups, hinders efficient packing and crystallization. This inherent steric hindrance favors the formation of amorphous films, which is advantageous for OLEDs as it prevents grain boundaries and improves device uniformity. [, , , , ]
Q3: Beyond OLEDs, what other applications utilize this compound's unique properties?
A3: Besides OLEDs, this compound derivatives are explored in diverse applications:
- Porous materials: this compound can act as a building block in porous materials, where its rigid structure helps create permanent porosity. The phenyl rings can be further functionalized to tune the material's properties. [, , ]
- Molecular glass resists: this compound derivatives have been investigated as potential resist materials for advanced lithographic techniques like electron beam lithography due to their high resolution and etch selectivity. []
- Sensing materials: Conjugated microporous polymers incorporating this compound units have shown promise for nitroaromatic detection in aqueous media due to their high sensitivity and selectivity. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula is Si(C6H5)4, and its molecular weight is 308.48 g/mol.
Q5: How does the introduction of different substituents onto the this compound core affect its properties?
A5: Incorporating various functional groups into the this compound scaffold significantly influences the material's properties, making it suitable for a wider range of applications:
- Electron-donating groups (carbazole): Enhance hole-transport properties and increase the HOMO energy level, beneficial for balanced charge transport in OLEDs. [, , , , , ]
- Electron-withdrawing groups (phosphine oxide, phosphonate, pyridine): Improve electron-transport properties and lower the LUMO energy level, facilitating electron injection in OLEDs. [, , , , ]
- Bulky groups (tert-butyl): Enhance solubility, increase glass transition temperatures, and reduce aggregation-caused quenching, leading to improved device performance. [, ]
- Fluorescent moieties (TPAOXD): Lead to the development of bright blue-emitting molecular glasses for OLED applications. [, ]
Q6: How does the linkage position of substituents on the phenyl rings of this compound affect the material properties?
A6: Research has shown that even subtle changes in the linkage position can significantly impact the material's properties. For example, in pyridine-containing this compound hosts for OLEDs, the nitrogen atom orientation of the pyridine ring significantly influences the LUMO energy levels and electron-transport characteristics, leading to variations in device performance. []
Q7: What are the typical thermal and oxidative degradation pathways observed in this compound-containing polymers?
A7: Studies have revealed multiple degradation pathways, including:
- Cleavage of Si-phenyl bonds: This can occur at elevated temperatures, leading to the formation of volatile benzene and other byproducts. [, , ]
- Oxidation of phenyl rings: This process can lead to the formation of phenolic compounds and ultimately result in material degradation. [, ]
- Formation of Si-O-Si bonds: This crosslinking reaction can occur at high temperatures, contributing to an increase in the material's glass transition temperature and potentially affecting its processability. []
Q8: How can the thermal and oxidative stability of this compound-containing materials be improved?
A8: Several strategies can be employed to enhance stability:
- Introducing bulky substituents: This can hinder access to reactive sites and improve the material's resistance to thermal and oxidative degradation. []
- Using appropriate curing conditions: Optimizing the curing temperature and catalyst concentration can lead to more complete polymerization and a more stable network structure. []
Q9: What are the known environmental impacts of this compound and its derivatives?
A9: While specific ecotoxicological data for this compound and its derivatives are limited in the provided literature, it is essential to consider:
Q10: How is computational chemistry being used to understand and design novel this compound-based materials?
A10: Computational methods like Density Functional Theory (DFT) play a crucial role in:
- Predicting electronic properties: Calculating the HOMO and LUMO energy levels helps in designing materials with targeted optoelectronic properties. [, , ]
- Understanding structure-property relationships: Simulations can elucidate how different substituents and their positions affect the material's conformation, electronic properties, and overall performance. [, , ]
- Predicting hyperfine interactions: DFT calculations have been used to examine the hyperfine interactions of muonium in this compound, providing valuable insights into the material's electronic structure. []
Q11: What are some future research directions for this compound-based materials?
A11: Promising avenues for future research include:
- Developing deep-blue and ultra-violet emitting materials: Expanding the color palette of this compound-based emitters for next-generation OLED displays. [, ]
- Enhancing the efficiency and stability of blue OLEDs: Addressing challenges related to efficiency roll-off and device lifetime. [, , ]
- Exploring new applications beyond optoelectronics: Leveraging the unique structural and electronic properties of this compound in areas like sensing, catalysis, and biomedicine. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


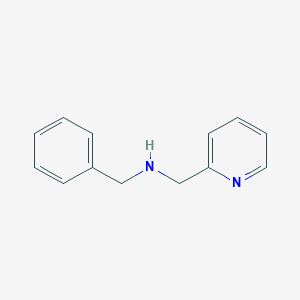

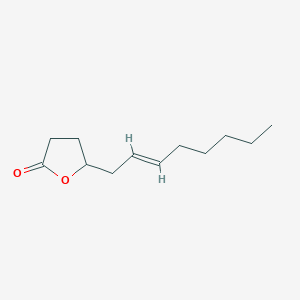
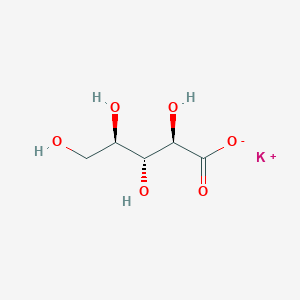
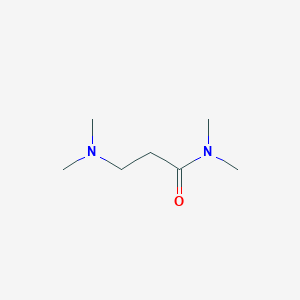


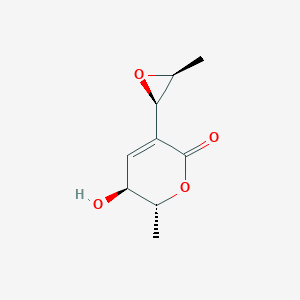
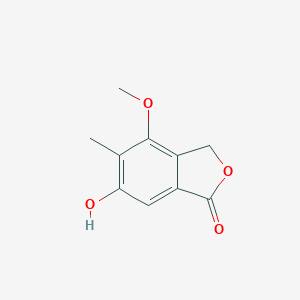
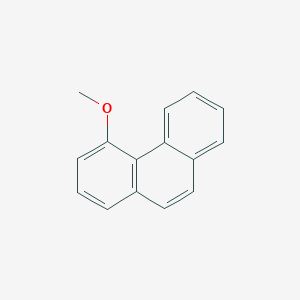

![4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B94768.png)


